molecular formula C8H18N2O2 · HCl B555283 N(6),N(6)-Dimethyl-L-lysine CAS No. 2259-86-1

N(6),N(6)-Dimethyl-L-lysine

Cat. No. B555283
CAS RN: 2259-86-1
M. Wt: 174.24 g/mol
InChI Key: XXEWFEBMSGLYBY-ZETCQYMHSA-N
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Description

Synthesis Analysis

The synthesis of methylated lysine derivatives typically involves chemical reactions with a methyl donor, such as S-adenosyl methionine (SAM). The specific process can vary depending on the desired product and the starting materials .


Molecular Structure Analysis

The molecular structure of a methylated lysine would include the basic structure of lysine – a central carbon atom bonded to a hydrogen atom, an amino group (-NH2), a carboxyl group (-COOH), and a side chain – with the addition of one or more methyl groups (-CH3) attached to the nitrogen atom in the side chain .


Chemical Reactions Analysis

Methylated lysines can participate in various chemical reactions. For example, they can act as substrates for enzymes called demethylases, which remove the methyl group. This can significantly alter the function of the lysine or the protein it’s part of .


Physical And Chemical Properties Analysis

The physical and chemical properties of a methylated lysine would depend on the specific compound . In general, adding a methyl group would increase the compound’s hydrophobicity (water-repelling properties) and could affect its reactivity .

Safety And Hazards

As with any compound, the safety and hazards of a methylated lysine would depend on a variety of factors, including its specific structure, how it’s used, and the dose. It’s always important to handle chemicals responsibly and to understand their potential effects on health and the environment .

Future Directions

The study of lysine methylation is a rapidly growing field with many potential future directions. This includes the development of new methods for detecting and quantifying lysine methylation, understanding how it affects protein function and cellular processes, and exploring its potential roles in disease .

properties

IUPAC Name

(2S)-2-amino-6-(dimethylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2/c1-10(2)6-4-3-5-7(9)8(11)12/h7H,3-6,9H2,1-2H3,(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEWFEBMSGLYBY-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60945241
Record name N~6~,N~6~-Dimethyllysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60945241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N(6),N(6)-Dimethyl-L-lysine

CAS RN

2259-86-1
Record name Dimethyllysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2259-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epsilon N-dimethyllysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002259861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~6~,N~6~-Dimethyllysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60945241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Mamani-Huanca, A Gradillas… - Analytical …, 2020 - ACS Publications
The alteration of modified amino acid (MAA) profiles in biological samples is related to important cellular, physiological, and pathological processes. To achieve the interpretation of their …
Number of citations: 20 pubs.acs.org
B Li, D Yuan, S Song, M Yang, G Jiang, Y Song, Z Ding - Food Bioscience, 2023 - Elsevier
Lactobacillus acidophilus GIM1.208 (LA) can greatly improve the volatile flavor and sensory scores of Rosa roxburghii Tratt (RRT), while its effects on nonvolatile flavor and active …
Number of citations: 0 www.sciencedirect.com
B Xiong, Q Li, J Yao, W Zheng, Y Ou, Y He… - Frontiers in Plant …, 2023 - ncbi.nlm.nih.gov
Sweet orange ‘Newhall’(C. sinensis) is a popular fruit in high demand all over the world. Its peel and pulp are rich in a variety of nutrients and are widely used in catering, medicine, food …
Number of citations: 0 www.ncbi.nlm.nih.gov
M Bai, H Liu, Y Zhang, S Wang, Y Shao… - Frontiers in …, 2023 - ncbi.nlm.nih.gov
Method PE powder was identified by UPLC-MS/MS analysis. Two hundred and sixteen laying hens (60 weeks old) were randomly assigned to four treatments, each for 28 days:(i) basal …
Number of citations: 5 www.ncbi.nlm.nih.gov
Y Mao, J Sun, Z Wang, Y Liu, J Sun, Z Wei, M Wang… - Phytomedicine, 2023 - Elsevier
Background Erectile dysfunction is common among the complications of diabetes mellitus. Shaofu Zhuyu decoction (SFZYD) is commonly used to treat diabetic mellitus erectile …
Number of citations: 3 www.sciencedirect.com

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